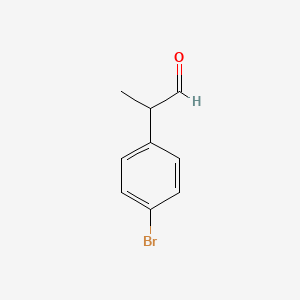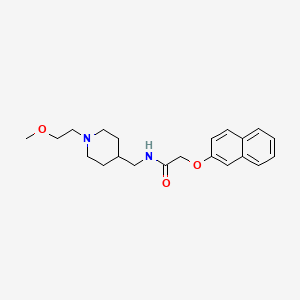![molecular formula C18H22FN3O B2451106 3-[(1-But-3-enilpiperidin-4-il)metil]-7-fluoroquinazolin-4-ona CAS No. 2415519-64-9](/img/structure/B2451106.png)
3-[(1-But-3-enilpiperidin-4-il)metil]-7-fluoroquinazolin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one is a synthetic organic compound with the molecular formula C18H22FN3O
Aplicaciones Científicas De Investigación
3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Métodos De Preparación
The synthesis of 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors . The quinazolinone core is typically formed through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones .
Análisis De Reacciones Químicas
3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism of action of 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Quinazolinone derivatives: These compounds have the quinazolinone core and are known for their diverse pharmacological properties.
Fluorinated compounds: The presence of a fluorine atom in these compounds often enhances their biological activity and stability.
Propiedades
IUPAC Name |
3-[(1-but-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-2-3-8-21-9-6-14(7-10-21)12-22-13-20-17-11-15(19)4-5-16(17)18(22)23/h2,4-5,11,13-14H,1,3,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDSUQHJRATGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2451023.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2451024.png)


![3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2451034.png)



![3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2451040.png)
![2-Methyl-4-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2451041.png)

![Spiro[adamantane-2,2'-azetidine]](/img/structure/B2451043.png)

![6-(2-METHOXYETHYL)-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE](/img/structure/B2451045.png)
